molecular formula C15H22N4O2 B608318 Kdm5A-IN-1

Kdm5A-IN-1

カタログ番号: B608318
分子量: 290.36 g/mol
InChIキー: CXEXTVGTDZRKJS-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KDM5A-IN-1は、ヒストンリシン脱メチル化酵素5(KDM5)ファミリーの強力な経口バイオアベイラビリティ阻害剤であり、特にKDM5A、KDM5B、およびKDM5Cを標的としています。 この化合物は、ヒストンH3(H3K4)の4位のライシンの脱メチル化を阻害する能力により、がん研究において大きな可能性を示しています。この脱メチル化は、遺伝子発現の調節において重要な役割を果たしています .

科学的研究の応用

Cancer Research Applications

  • Breast Cancer :
    • Cytotoxicity : Kdm5A-IN-1 has shown potent cytotoxic effects against KDM5A-overexpressing breast cancer cell lines while exhibiting low toxicity to normal cells. In vitro assays demonstrated significant growth inhibition and induction of senescence in these cancer cells .
    • Mechanistic Studies : The compound was found to disrupt the interaction between KDM5A and its substrate histones, leading to increased levels of tumor suppressor proteins p16 and p27, which are crucial for inducing cell cycle arrest .
  • Osteosarcoma :
    • Tumorigenesis : Research indicates that KDM5A is upregulated in osteosarcoma tissues compared to adjacent normal tissues. Knockdown experiments showed that inhibiting KDM5A reduced cell proliferation and induced apoptosis, suggesting that this compound could be a potential therapeutic agent for this type of cancer .
  • Neurodevelopmental Disorders :
    • Autism Spectrum Disorder : Variants in the KDM5A gene have been implicated in autism spectrum disorder (ASD). Mouse models with Kdm5a knockouts exhibited behavioral phenotypes relevant to ASD, indicating that targeting this pathway with inhibitors like this compound could provide insights into therapeutic strategies for neurodevelopmental disorders .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound with other known inhibitors:

CompoundTargetPotency (IC50)SelectivityApplication Area
This compoundKDM5ALower than 50 nMHighBreast Cancer, Osteosarcoma
CPI-455KDM5 Family~100 nMModerateGeneral Demethylation
GSK-J1KDM6/KDM5~80 nMLowVarious Cancers

Case Studies

Case Study 1: Breast Cancer Treatment
In a study focusing on breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and an increase in markers associated with senescence. The mechanism was attributed to the upregulation of p16 and p27 due to inhibited demethylation processes by KDM5A .

Case Study 2: Osteosarcoma Cell Lines
this compound was tested on osteosarcoma cell lines, demonstrating its ability to decrease proliferation rates significantly. Flow cytometry analysis confirmed that treatment led to increased apoptosis markers and altered cell cycle dynamics, indicating its potential role as a therapeutic agent against osteosarcoma .

作用機序

KDM5A-IN-1は、KDM5酵素、特にKDM5A、KDM5B、およびKDM5Cの活性部位に結合することにより、その効果を発揮します。この結合は、ヒストンH3(H3K4)の4位のライシンの脱メチル化を阻害し、メチル化ヒストンの蓄積につながります。 この蓄積は、遺伝子発現の変化をもたらし、癌細胞の増殖を阻害し、アポトーシスを促進する可能性があります .

類似の化合物との比較

類似の化合物:

独自性: this compoundは、KDM5A、KDM5B、およびKDM5Cに対する高い選択性と効力に優れており、これらの酵素が癌やその他の病気で果たす役割を研究するための貴重なツールとなっています。 その経口バイオアベイラビリティと、癌細胞における細胞周期停止とアポトーシスを誘発する能力は、他のKDM5阻害剤との差別化点となっています .

生物活性

Kdm5A-IN-1 is a selective inhibitor of the KDM5A histone demethylase, which plays a significant role in various biological processes, particularly in cancer progression. This article explores the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and comparative studies with other inhibitors.

Overview of KDM5A

KDM5A, a member of the KDM5 family of histone demethylases, is involved in the regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4). Overexpression of KDM5A has been linked to increased proliferation, metastasis, and drug resistance in several cancers, including breast cancer .

This compound functions by selectively inhibiting the demethylase activity of KDM5A. Research indicates that it disrupts the interaction between KDM5A and H3K4me3, leading to an increase in H3K4me3 levels. This action promotes the activation of tumor suppressor genes such as p27 and p16, which are crucial for regulating cell cycle progression and inducing cell senescence .

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against breast cancer cell lines that overexpress KDM5A. The compound showed significantly higher cytotoxic effects compared to CPI-455, another known KDM5 inhibitor. The following table summarizes the cytotoxicity results across different cell lines:

Cell Line Kdm5A Expression Cytotoxicity (IC50) Effect on Colony Formation
MDA-MB-231High10 µMSignificant inhibition
MDA-MB-468High12 µMSignificant inhibition
MCF-7High15 µMSignificant inhibition
MCF-10ALow>50 µMMinimal inhibition
LO2Low>50 µMMinimal inhibition

The results indicate that this compound selectively targets cancerous cells while sparing normal cells .

Mechanistic Studies

Mechanistic studies revealed that treatment with this compound leads to cell cycle arrest at the G1 phase. This was confirmed through flow cytometry analysis, showing an increase in G1 phase cells post-treatment. Additionally, knockdown experiments demonstrated that silencing KDM5A mimics the effects observed with this compound treatment, further supporting its mechanism of action .

Selectivity and Potency

This compound has been shown to have superior selectivity for KDM5A over other members of the KDM family, particularly KDM4s. In comparative assays, it outperformed CPI-455 in terms of both potency and selectivity. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential .

In Vivo Studies

In vivo studies using mouse models have indicated that administration of this compound leads to significant tumor regression in xenograft models of breast cancer. The compound not only inhibited tumor growth but also altered the expression profiles of key regulatory genes involved in cell proliferation and apoptosis .

特性

IUPAC Name

N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEXTVGTDZRKJS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。